molecular formula C9H10ClN3S B11776439 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine

Cat. No.: B11776439
M. Wt: 227.71 g/mol
InChI Key: KJFCYNMXFQUDDX-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-4-chloroisothiazolo[5,4-d]pyrimidine (CAS: 1936532-60-3) is a heterocyclic compound featuring an isothiazolo[5,4-d]pyrimidine core substituted with a tert-butyl group at the 3-position and a chlorine atom at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its commercial availability through suppliers like Hairui Chemical . Its structural uniqueness lies in the combination of a bulky tert-butyl group and an electron-withdrawing chlorine substituent, which may influence its physicochemical properties and reactivity in synthetic pathways.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

3-tert-butyl-4-chloro-[1,2]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C9H10ClN3S/c1-9(2,3)6-5-7(10)11-4-12-8(5)14-13-6/h4H,1-3H3

InChI Key

KJFCYNMXFQUDDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC2=C1C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyrimidine with tert-butyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the isothiazolo[5,4-D]pyrimidine scaffold exhibit a range of biological activities:

  • Antiproliferative Activity : A study demonstrated that derivatives of thiazolo[5,4-D]pyrimidine showed significant inhibition against various human cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 4.64 μM against gastric cancer cells, indicating their potential as anticancer agents .
  • Anti-mycobacterial Activity : Compounds related to this scaffold have shown promising anti-mycobacterial properties with minimal inhibitory concentrations (MICs) down to 2 µg/ml, suggesting their potential as drug leads against tuberculosis .

Potential Therapeutic Applications

The diverse biological activities of 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine suggest several therapeutic applications:

  • Cancer Treatment : Given its antiproliferative properties, this compound could be developed into a chemotherapeutic agent targeting specific cancer types.
  • Infectious Diseases : Its anti-mycobacterial activity positions it as a candidate for treating infections caused by Mycobacterium species.

Comparative Analysis with Related Compounds

To understand the unique advantages of 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-(Methyl)-4-chloroisothiazolo[5,4-D]pyrimidineMethyl group instead of tert-butylPotentially lower lipophilicity
3-(Isopropyl)-4-chloroisothiazolo[5,4-D]pyrimidineIsopropyl group at position 3Increased steric hindrance
2-(Chloro)-4-(tert-butyl)pyrimidineDifferent positioning of chlorineDistinct reactivity profile

This table highlights how variations in substituents can significantly impact chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Reactivity: The chlorine atom in the target compound may act as a leaving group, facilitating nucleophilic substitution reactions, whereas the ketone in its analog (CAS: 1936532-60-3) could participate in hydrogen bonding or reduction reactions .

Core Structure Differences :

  • Isothiazolo[5,4-d]pyrimidine vs. thiazolo[5,4-d]pyrimidine : The sulfur and nitrogen arrangement in the fused rings may alter electronic properties, affecting binding affinity in biological systems.

Biological Activity

3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine is a compound belonging to the isothiazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antiproliferative effects against cancer cell lines, antimicrobial properties, and potential mechanisms of action.

  • Molecular Formula : C₁₂H₁₅Cl₂N₃O₂
  • Molecular Weight : 304.17 g/mol
  • CAS Number : 916420-27-4

Antiproliferative Activity

Research has shown that derivatives of thiazolo[5,4-d]pyrimidine exhibit significant antiproliferative activity against various human cancer cell lines. A notable study synthesized several derivatives, including 3-(tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine, and evaluated their efficacy against gastric cancer cells MGC-803 and HGC-27.

Key Findings:

  • Compound 7i (a derivative) demonstrated potent inhibition with IC50 values of 4.64 µM for MGC-803 and 5.07 µM for HGC-27 cells, indicating a strong therapeutic potential against these cancer types while maintaining lower toxicity towards normal cells (GES-1) .
  • The selectivity index for compound 7i was approximately 12-fold higher for MGC-803 compared to GES-1 cells, suggesting a promising avenue for targeted cancer therapies .

Mechanistic Insights

The mechanism of action for the antiproliferative effects of thiazolo[5,4-d]pyrimidines appears to involve interaction with critical cellular pathways:

  • Inhibition of DNA Topoisomerase : Molecular docking studies suggest that these compounds may bind effectively to DNA topoisomerase enzymes, disrupting DNA replication and transcription processes .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Gastric Cancer Study : In a comparative study involving multiple thiazolo[5,4-d]pyrimidine derivatives, compound 7i was highlighted for its superior efficacy against gastric cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Selectivity Analysis : A separate investigation into the selectivity of these compounds revealed that many derivatives exhibited significant differences in cytotoxicity between cancerous and non-cancerous cell lines, reinforcing their potential as selective anticancer agents .

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